2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile
Description
2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile is a heterocyclic compound featuring a benzimidazolylidene core substituted with a chlorine atom at the 5-position. Its structure integrates a nitrile group and a ketone-functionalized pentanenitrile backbone, making it a versatile intermediate in organic synthesis. The benzimidazolylidene moiety contributes to its electronic properties, enabling applications in catalysis, material science, and pharmaceutical chemistry .
Properties
IUPAC Name |
(Z)-2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-14(2,3)12(19)9(7-16)13-17-10-5-4-8(15)6-11(10)18-13/h4-6,19H,1-3H3,(H,17,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKBQPERMFGQH-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most environmentally benign route involves a catalyst-free Knoevenagel condensation between 5-chloro-1H-benzimidazole-2-carbaldehyde and 4,4-dimethyl-3-oxopentanenitrile in distilled water. As detailed in a 2011 Chinese patent, this method eliminates organic solvents and toxic catalysts. The reaction proceeds via nucleophilic attack of the benzimidazole’s α-carbon on the nitrile’s electrophilic β-position, facilitated by water’s high polarity. Key parameters include:
- Temperature : 70–90°C to ensure solubility and reaction kinetics
- Molar ratio : 1:1.1–1.2 (benzimidazole aldehyde to nitrile) to minimize side reactions
- Reaction time : 1–5 hours, with longer durations favoring higher conversions in sterically hindered systems
A typical procedure involves dissolving 2-cyano methylbenzimidazole derivatives in water (1:100–130 mass ratio), followed by gradual addition of the aldehyde component. The absence of catalysts simplifies purification, with yields averaging 68–86% after recrystallization.
Substrate Scope and Limitations
While effective for electron-deficient aromatic aldehydes, this method shows reduced efficiency with ortho-substituted substrates due to steric hindrance. The chloro substituent at the benzimidazole’s 5-position enhances electrophilicity, enabling reaction completion within 3 hours at 80°C. However, alkyl-substituted nitriles require extended reaction times (up to 5 hours) to achieve comparable yields.
Carbene-Mediated Synthesis via Imidazolinium Salts
Formation of Benzimidazolium Precursors
Building on N-heterocyclic carbene (NHC) chemistry, this approach begins with synthesizing 1,3-diarylimidazolinium salts. For the target compound, 5-chloro-1H-benzimidazole is first converted to its imidazolinium chloride derivative through a three-step process:
- Diimine formation : Condensation of 5-chloro-1,2-phenylenediamine with glyoxal in HBF₄
- Cyclization : Treatment with paraformaldehyde and chlorotrimethylsilane at 160°C
- Salt formation : Quenching with HCl to yield 1,3-bis(5-chlorobenzimidazol-2-yl)imidazolinium chloride
The imidazolinium salt serves as a stable carbene precursor, with the chloro groups enhancing Lewis acidity at the C2 position.
Deprotonation and Nitrile Coupling
Deprotonation using potassium tert-butoxide in THF generates the reactive carbene, which undergoes [2+1] cycloaddition with 4,4-dimethyl-3-oxopentanenitrile. This step requires strict anhydrous conditions and temperatures below −30°C to prevent carbene dimerization. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion within 2 hours, with isolated yields of 75–82% after column chromatography.
Diazo Intermediate-Based Synthesis
Generation of α-Diazo Carbonyls
A third route employs α-diazo-4,4-dimethyl-3-oxopentanenitrile as a key intermediate, synthesized via diazo transfer to 4,4-dimethyl-3-oxopentanenitrile using tosyl azide (TsN₃). The diazo compound’s reactivity enables two distinct pathways:
- Thermal decomposition : Heating to 100°C induces nitrogen extrusion, forming a nitrile-stabilized carbene that couples with 5-chlorobenzimidazole
- Transition metal catalysis : Rhodium(II) acetate facilitates carbene insertion into the benzimidazole’s C–H bonds
The thermal method affords moderate yields (50–60%) but avoids metal contaminants, while rhodium catalysis improves yields to 78% at the expense of purification complexity.
Comparative Analysis of Synthetic Methods
The aqueous method excels in scalability and environmental impact but struggles with sterically bulky substrates. Carbene-mediated synthesis offers superior regioselectivity for asymmetric derivatives, while diazo-based approaches provide rapid access to structural analogs through varied catalysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the benzimidazole ring or the nitrile group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The chloro group on the benzimidazole ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4,4-dimethyl-3-oxopentanenitrile (Compound 14)
- Structural Features : Replaces the benzimidazolylidene group with a dithiazolylidene ring. The sulfur-containing heterocycle alters electron delocalization and steric effects.
- Synthesis : Prepared via condensation of active methylenes with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), followed by pyridine addition. Yields range from moderate to good .
- Reactivity: The dithiazole ring enhances electrophilicity, favoring nucleophilic attacks at the cyano group.
(b) 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole (Compound 11b)
- Structural Features: Combines a pyrazole-indole framework with a chlorobenzoylamino substituent.
- Synthesis : Derived from p-chlorobenzoyl chloride and a pyrazole precursor, yielding 70% product. Melting point: 281–282°C (decomp) .
(c) 4,4-Dimethyl-3-oxopentanenitrile
- Structural Features : Lacks the benzimidazolylidene group but shares the nitrile and ketone functionalities.
- Reactivity: Serves as a precursor for amino acids and esters. Its simpler structure facilitates catalytic studies .
Comparative Analysis Table
| Compound | Core Structure | Key Functional Groups | Synthesis Yield | Applications |
|---|---|---|---|---|
| 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile | Benzimidazolylidene | Nitrile, Ketone, Chlorine | Not Reported | Catalysis, Pharmaceuticals |
| (Z)-2-(4-Chloro-dithiazolylidene)-4,4-dimethyl-3-oxopentanenitrile (14) | Dithiazolylidene | Nitrile, Ketone, Chlorine | Moderate to Good | Electrophilic intermediates |
| 3-[4-(4-Chlorobenzoylamino)-pyrazolyl]-2-methylindole (11b) | Pyrazole-Indole | Chlorobenzoylamino, Methyl | 70% | Medicinal chemistry |
| 4,4-Dimethyl-3-oxopentanenitrile | Aliphatic chain | Nitrile, Ketone | Not Reported | Intermediate for amino acids, catalysis |
Key Findings from Research
Electronic Effects :
- The benzimidazolylidene core in the target compound provides stronger π-conjugation compared to dithiazolylidene analogues, enhancing stability in redox reactions .
- Chlorine substitution at the 5-position increases electrophilicity, similar to the dithiazole derivative .
Synthetic Challenges :
- The benzimidazolylidene moiety requires precise reaction conditions to avoid ring decomposition, unlike the more robust dithiazole system .
Functional Versatility :
- The nitrile-ketone backbone enables cross-coupling reactions, a feature shared with 4,4-dimethyl-3-oxopentanenitrile but amplified by the heterocyclic core .
Biological Activity
The compound 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile (CAS No. 1025237-08-4) is a novel organic molecule with potential biological activity. Its structure includes a chloro-substituted benzimidazole moiety, which is known for its pharmacological relevance. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile |
| Molecular Formula | C14H14ClN3O |
| Molecular Weight | 275.73 g/mol |
| CAS Number | 1025237-08-4 |
Structural Characteristics
The compound features a 5-chloro substituent on the benzimidazole ring, which may enhance its interaction with biological targets. The presence of the 3-oxopentanenitrile group suggests potential reactivity that could be exploited in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives reported that similar structures demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile | Staphylococcus aureus | 32 µg/mL |
| Similar Benzimidazole Derivative | E. coli | 16 µg/mL |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that compounds with similar structural features can induce apoptosis in cancer cells . For instance, a derivative with a benzimidazole core was found to inhibit cell proliferation in breast cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study explored the effects of various benzimidazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound under investigation exhibited promising cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
The proposed mechanism of action for compounds like 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile involves the inhibition of key enzymes involved in cell division and DNA replication. This is particularly relevant in cancer therapy, where targeted inhibition can lead to reduced tumor growth.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile, and how can reaction conditions be systematically optimized?
The compound is synthesized via condensation reactions involving benzimidazole derivatives and nitrile-containing precursors. Key steps include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Functional group protection : Using tert-butyldimethylsilyl (TBDMS) groups to stabilize reactive sites during synthesis .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, validated by HPLC . Optimization involves iterative adjustments to solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., KOtBu) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the benzimidazole scaffold and nitrile group ( ~110-120 ppm for C≡N) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with hydrogen-bonding patterns analyzed via graph set theory to validate intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 439.88 for CHClFNOS) .
Q. How do the nitrile and ketone functional groups influence the compound’s reactivity in nucleophilic addition reactions?
The α,β-unsaturated ketone moiety undergoes Michael additions, while the nitrile group participates in cyclization reactions (e.g., forming tetrazole derivatives under Huisgen conditions). Solvent polarity (e.g., DMSO vs. acetonitrile) significantly impacts reaction kinetics and product distribution .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s regioselectivity in cyclocondensation reactions with heterocyclic amines?
DFT calculations reveal that electron-withdrawing groups (e.g., Cl, CF) on the benzimidazole ring direct nucleophilic attack to the β-carbon of the ketone. Kinetic studies using stopped-flow spectroscopy show a two-step mechanism: initial imine formation followed by rate-determining cyclization .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?
- Twinning analysis : SHELXL’s TWIN command refines data from twinned crystals, with R values <0.05 indicating acceptable resolution .
- Disorder modeling : Partial occupancy refinement for flexible groups (e.g., methyl substituents) mitigates electron density ambiguities .
Q. What computational strategies validate the compound’s predicted bioactivity against neurodegenerative targets like acetylcholinesterase (AChE)?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG ≤ -8 kcal/mol) to AChE’s catalytic triad (Ser200, His440, Glu327) .
- MD simulations : RMSD <2 Å over 100 ns trajectories confirms stable binding .
Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?
Graph set analysis (e.g., Etter’s rules) identifies R(8) motifs between the benzimidazole NH and ketone oxygen, enhancing lattice energy but reducing aqueous solubility. Solubility can be improved via co-crystallization with PEG-based co-formers .
Q. What experimental and theoretical approaches reconcile contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring flipping) that distort NOE patterns .
- CASSCF calculations : Correlate electronic excitations with UV-Vis absorption bands (λ ~320 nm) to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
